molecular formula C14H18FN3O3 B11763161 tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate

tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate

Cat. No.: B11763161
M. Wt: 295.31 g/mol
InChI Key: OXSNYUNGJXEXHZ-JTQLQIEISA-N
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Description

tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate: is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties. This specific compound is characterized by the presence of a tert-butyl carbamate group and a fluorinated benzodiazepine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate typically involves multiple steps, starting from the appropriate benzodiazepine precursor. The key steps include:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine ring system.

    Introduction of the Fluorine Atom: Fluorination is achieved using specific fluorinating agents under controlled conditions to ensure selective introduction of the fluorine atom at the desired position.

    Attachment of the tert-Butyl Carbamate Group: This step involves the reaction of the benzodiazepine intermediate with tert-butyl chloroformate in the presence of a base to form the final product.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oxidized benzodiazepine derivatives.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex benzodiazepine derivatives with potential pharmacological activities.

Biology: In biological research, the compound is used to study the interactions of benzodiazepines with their molecular targets, such as GABA receptors, and to investigate their pharmacokinetic and pharmacodynamic properties.

Industry: In the pharmaceutical industry, the compound can be used as an intermediate in the synthesis of various benzodiazepine-based drugs.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The fluorine atom and the tert-butyl carbamate group may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Alprazolam: A benzodiazepine with a similar core structure but different substituents.

Uniqueness: The presence of the fluorine atom and the tert-butyl carbamate group in tert-butyl N-[(3S)-9-fluoro-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate imparts unique chemical and biological properties, potentially leading to differences in pharmacokinetics, pharmacodynamics, and receptor binding profiles compared to other benzodiazepines.

Properties

Molecular Formula

C14H18FN3O3

Molecular Weight

295.31 g/mol

IUPAC Name

tert-butyl N-[(3S)-6-fluoro-4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl]carbamate

InChI

InChI=1S/C14H18FN3O3/c1-14(2,3)21-13(20)17-10-7-16-9-6-4-5-8(15)11(9)18-12(10)19/h4-6,10,16H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

OXSNYUNGJXEXHZ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC2=C(C(=CC=C2)F)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CNC2=C(C(=CC=C2)F)NC1=O

Origin of Product

United States

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